

A Comparative Analysis of N-Methylanthranilate and Methyl Anthranilate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylanthranilate	
Cat. No.:	B085802	Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and biological properties of structurally similar molecules is paramount. This guide provides a detailed, objective comparison of **N-Methylanthranilate** (MNA) and Methyl Anthranilate (MA), two closely related anthranilate esters. While differing by only a single methyl group, their physicochemical characteristics, biological activities, and applications diverge significantly. This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in research and development.

Physicochemical Properties: A Side-by-Side Comparison

The addition of a methyl group to the amine nitrogen in **N-Methylanthranilate** results in notable differences in its physical and chemical properties when compared to Methyl Anthranilate. These distinctions are summarized in the table below.

Property	N- Methylanthranilate (MNA)	Methyl Anthranilate (MA)	References
CAS Number	85-91-6	134-20-3	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₈ H ₉ NO ₂	[1]
Molecular Weight	165.19 g/mol	151.16 g/mol	[1]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid with blue fluorescence	[1]
Odor	Sweet, fruity, floral (orange blossom, jasmine)	Fruity, grape-like	[1]
Melting Point	19 °C	24 °C	[1]
Boiling Point	256 °C	256 °C	[1]
Density	1.12 - 1.13 g/cm³ at 25 °C	1.168 g/cm³ at 20 °C	[1]
Refractive Index	1.5790 - 1.5810 at 20 °C	1.583 at 20 °C	[1]
Solubility	Miscible with ethanol, DMSO, diethyl ether. Slightly soluble in water.	Soluble in ethanol and propylene glycol; very slightly soluble in water.	[1]
LogP	2.8 (calculated)	1.9	[1]

Experimental Protocols

Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **N-Methylanthranilate** and Methyl Anthranilate in a mixture and compare their fragmentation patterns.[1]

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)[1]
- Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm
 ID, 0.25 μm film thickness[1]

Reagents:

- N-Methylanthranilate standard[1]
- Methyl Anthranilate standard[1]
- Solvent: Dichloromethane or Ethyl Acetate, GC grade[1]

Procedure:

- Standard Preparation: Prepare individual standard solutions of MNA and MA in the chosen solvent at a concentration of 100 μg/mL. Prepare a mixed standard solution containing both compounds at the same concentration.[1]
- Sample Preparation: Dilute the sample containing one or both analytes in the solvent to a concentration expected to be within the calibration range.[1]
- GC-MS Conditions:
 - Injector Temperature: 250 °C[1]
 - Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280
 °C at 10 °C/min, and hold for 5 minutes.[1]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
 - Injection Volume: 1 μL, splitless mode.[1]
 - MS Transfer Line Temperature: 280 °C[1]
 - Ion Source Temperature: 230 °C[1]

- Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
- Scan Range: m/z 40-400.[1]
- Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the compounds. Analyze the mass spectra of the peaks and compare them to the library spectra and the spectra of the standards to confirm the identity and observe differences in fragmentation patterns.[1]

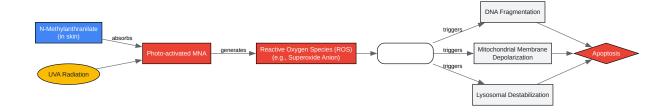
Synthesis of N-Methylanthranilate from Methyl Anthranilate

Objective: To synthesize **N-Methylanthranilate** via reductive alkylation of Methyl Anthranilate. [2]

Materials:

- Methyl Anthranilate[2]
- Formaldehyde solution[2]
- Hydrogen gas[2]
- Hydrogenation catalyst (e.g., Palladium on carbon)[2]
- Water-miscible solvent (e.g., Methanol)[2]
- Reaction vessel suitable for hydrogenation under pressure[2]
- Distillation apparatus[2]

Procedure:

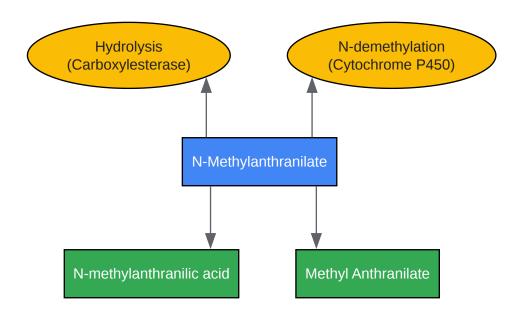

- Dissolution: Dissolve Methyl Anthranilate in a suitable water-miscible solvent within the reaction vessel.[2]
- Addition of Reagents: Add the formaldehyde solution and the hydrogenation catalyst to the mixture.[2]

- Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a superatmospheric pressure (e.g., 1 to 15 atmospheres).[2]
- Reaction Conditions: Maintain the reaction at a moderate temperature (e.g., 0°C to 150°C)
 with continuous stirring.[2]
- Monitoring: Monitor the reaction progress using techniques such as Thin Layer
 Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
 [2]
- Catalyst Removal: Once the reaction is complete, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.[2]
- Purification: Purify the crude product by distillation under reduced pressure to isolate highpurity **N-Methylanthranilate**.[2]

Signaling and Metabolic Pathways N-Methylanthranilate-Induced Phototoxicity

N-Methylanthranilate is known to exhibit phototoxicity upon exposure to UVA radiation. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to cellular damage.

Click to download full resolution via product page


Signaling pathway of MNA-induced phototoxicity.

Metabolic Pathway of N-Methylanthranilate

In the liver, **N-Methylanthranilate** undergoes metabolic transformations primarily through hydrolysis and N-demethylation.

Click to download full resolution via product page

Metabolic pathway of N-Methylanthranilate.

Concluding Remarks

The seemingly minor structural difference between **N-Methylanthranilate** and Methyl Anthranilate leads to significant variations in their chemical and biological profiles. While Methyl Anthranilate is widely utilized as a food-grade flavoring agent with a characteristic grape-like aroma, **N-Methylanthranilate** finds its primary application in the fragrance industry for its floral and fruity notes.[1] However, the potential for phototoxicity and nitrosamine formation with **N-Methylanthranilate** necessitates careful consideration in formulation and application, particularly in products intended for dermal contact with sun exposure.[1] For researchers and professionals in drug development, a thorough understanding of these differences is crucial for selecting the appropriate compound for a given application and for ensuring the safety and efficacy of the final product. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation and application of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of N-Methylanthranilate and Methyl Anthranilate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085802#n-methylanthranilate-vs-methyl-anthranilate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com